
1-(2-Morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H16F3N5O2 and its molecular weight is 367.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a morpholinopyrimidine moiety linked to a trifluoromethylphenyl urea group. Its molecular formula is C15H14F3N3O, with a molecular weight of approximately 321.29 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and potentially increases biological activity.
This compound has been identified as a potent inhibitor of specific kinases, particularly Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole duplication, and its overexpression is associated with various cancers. The inhibition of PLK4 leads to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapy .
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity through the following mechanisms:
- Inhibition of Cell Proliferation : In vitro studies show that treatment with the compound leads to reduced proliferation rates in various cancer cell lines, particularly those with mutations in the p53 pathway.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Cell Proliferation | Inhibition in cancer cell lines | |
Apoptosis | Induction via mitochondrial pathways | |
PLK4 Inhibition | Blockage of centriole duplication |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study reported a 60% decrease in tumor volume compared to control groups .
- Non-Small Cell Lung Cancer (NSCLC) : Another investigation focused on NSCLC cell lines found that the compound effectively inhibited cell growth and induced apoptosis through activation of the caspase pathway. This suggests potential for therapeutic application in NSCLC .
Toxicity and Safety Profile
Initial toxicity assessments indicate that while the compound shows promising biological activity, it also exhibits some toxic effects at higher concentrations. Acute toxicity studies have classified it as hazardous if ingested or inhaled . Further research is needed to establish a comprehensive safety profile.
Propriétés
IUPAC Name |
1-(2-morpholin-4-ylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2/c17-16(18,19)11-2-1-3-12(8-11)22-15(25)23-13-9-20-14(21-10-13)24-4-6-26-7-5-24/h1-3,8-10H,4-7H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCZTKQSLNMTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.